(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
3-ALLYL-2-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes an allyl group, a pyrazole ring, and a thiazine ring
Preparation Methods
The synthesis of 3-ALLYL-2-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 4-aminoantipyrine with benzoylisothiocyanate to form an intermediate product. This intermediate is then reacted with allyl bromide and 4-methoxybenzaldehyde under specific conditions to yield the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-ALLYL-2-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar compounds include other thiazine derivatives and pyrazole-containing molecules. Some examples are:
- 1-ALLYL-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-THIOUREA
- 2-(2,4-DIMETHOXYPHENYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-THIAZOLIDIN-4-ONE
Compared to these compounds, 3-ALLYL-2-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25N5O4S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-N-(4-methoxyphenyl)-4-oxo-3-prop-2-enyl-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C26H25N5O4S/c1-5-15-30-22(32)16-21(24(33)27-18-11-13-20(35-4)14-12-18)36-26(30)28-23-17(2)29(3)31(25(23)34)19-9-7-6-8-10-19/h5-14,16H,1,15H2,2-4H3,(H,27,33) |
InChI Key |
SABJZGXVMWEVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C=C(S3)C(=O)NC4=CC=C(C=C4)OC)CC=C |
Origin of Product |
United States |
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